3-(Azocan-1-yl)-1-(4-chlorophenyl)propan-1-one hydrochloride

Description

Molecular Architecture and Stereochemical Features

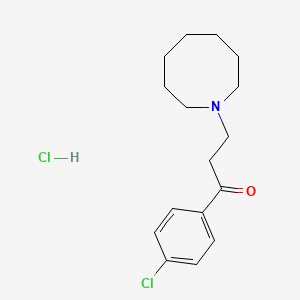

The molecular architecture of this compound presents a unique structural motif characterized by the presence of three distinct functional domains connected through a flexible propyl chain. The azocane ring system, representing an eight-membered saturated nitrogen heterocycle, adopts conformations that are significantly different from the more commonly encountered six-membered piperidine or seven-membered azepane ring systems. The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as C1CCCN(CCC1)CCC(=O)C2=CC=C(C=C2)Cl.Cl, which demonstrates the tertiary amine nitrogen positioned within the azocane framework and connected via a three-carbon chain to the carbonyl carbon of the chlorophenyl ketone.

The stereochemical features of this molecule are particularly influenced by the conformational flexibility inherent in the azocane ring system. Eight-membered rings exhibit significantly greater conformational mobility compared to their smaller counterparts, with multiple low-energy conformations accessible at room temperature. The International Union of Pure and Applied Chemistry name, 3-(azocan-1-yl)-1-(4-chlorophenyl)propan-1-one;hydrochloride, precisely defines the substitution pattern and stereochemical relationships within the molecule. The nitrogen atom within the azocane ring maintains its tertiary character through substitution at the 1-position with the propanone chain, while the remaining positions of the eight-membered ring are occupied by methylene groups that contribute to the conformational dynamics.

The molecular geometry is further defined by the ketone functionality, which introduces a planar trigonal arrangement around the carbonyl carbon atom. This planarity contrasts sharply with the three-dimensional complexity of the azocane ring system, creating a molecule with distinct rigid and flexible domains. The 4-chlorophenyl substituent introduces additional electronic effects through the electron-withdrawing nature of the chlorine atom, which influences both the reactivity of the carbonyl group and the overall electronic distribution within the aromatic system. The positioning of the chlorine atom at the para position relative to the carbonyl group maximizes the electronic communication between these functional groups through resonance effects.

X-ray Crystallographic Analysis of Azocane-Chlorophenyl Hybrid System

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of crystalline compounds, providing atomic-level resolution of bond lengths, bond angles, and intermolecular interactions. For azocane-containing compounds such as this compound, crystallographic studies reveal crucial information about the preferred conformational states and packing arrangements in the solid state. The technique employs the diffraction of X-rays by the ordered atomic lattice, with the resulting diffraction patterns analyzed using mathematical algorithms to reconstruct the three-dimensional electron density distribution.

Recent crystallographic investigations of related azocane derivatives have demonstrated that eight-membered nitrogen heterocycles typically adopt chair-chair or chair-boat conformations, depending on the substitution pattern and crystal packing forces. The azocane ring in this compound would be expected to exhibit similar conformational preferences, with the nitrogen substituent influencing the ring pucker through steric and electronic interactions. The propyl chain connecting the azocane ring to the chlorophenyl ketone provides significant conformational flexibility, allowing the molecule to adopt various extended or folded conformations depending on the crystal packing environment.

Comparative analysis with structurally related compounds provides additional insights into the crystallographic behavior of azocane-chlorophenyl hybrid systems. Studies of synthetic cathinones containing chlorophenyl groups have revealed characteristic intermolecular interaction patterns, including halogen bonding involving the chlorine atom and π-π stacking interactions between aromatic rings. The presence of the hydrochloride salt functionality introduces additional complexity to the crystal structure through the formation of ionic interactions and hydrogen bonding networks. These non-covalent interactions play crucial roles in determining the overall crystal packing efficiency and stability.

The crystallographic analysis would also reveal important information about the molecular conformation adopted by the flexible propyl linker connecting the azocane and chlorophenyl domains. The three-carbon chain can adopt various conformations, including anti and gauche arrangements around the carbon-carbon bonds, with the preferred conformation influenced by both intramolecular interactions and crystal packing forces. The carbonyl group orientation relative to the aromatic ring would be expected to deviate from perfect planarity due to steric interactions with the propyl chain, providing additional conformational complexity that can be precisely defined through crystallographic methods.

Comparative Conformational Analysis with Azacycloalkane Derivatives

Comparative conformational analysis of this compound with other azacycloalkane derivatives reveals the unique structural properties imparted by the eight-membered ring system. Unlike six-membered piperidine rings, which predominantly adopt chair conformations with well-defined axial and equatorial positions, azocane rings exhibit much greater conformational flexibility with multiple accessible conformational states. This flexibility arises from the reduced ring strain in eight-membered systems compared to their smaller counterparts, allowing for more facile conformational interconversion at ambient temperatures.

Detailed analysis of azocane conformational preferences has revealed that these eight-membered rings typically adopt conformations that minimize transannular interactions while maintaining favorable torsional angles around the constituent bonds. The introduction of the nitrogen heteroatom into the eight-membered ring framework provides additional conformational complexity through the influence of lone pair electron geometry and the potential for pyramidal inversion at the nitrogen center. In this compound, the nitrogen substitution with the propanone chain restricts the conformational freedom somewhat by introducing additional steric constraints and electronic interactions.

Comparative studies with seven-membered azepane derivatives demonstrate the enhanced conformational mobility of the azocane system, while comparison with nine-membered azacyclononane derivatives reveals the optimal balance between flexibility and conformational definition achieved by the eight-membered ring. The conformational landscape of azocane derivatives is further influenced by the nature and position of substituents, with the 1-substitution pattern in this compound providing a unique substitution geometry that affects ring puckering and overall molecular shape. The propanone substituent introduces additional conformational considerations through the rotation around the nitrogen-carbon bond connecting the azocane ring to the propyl chain.

The electronic properties of the chlorophenyl substituent also influence the conformational preferences through long-range electronic effects and potential intramolecular interactions. The electron-withdrawing nature of the chlorophenyl group can influence the nitrogen basicity and thereby affect the protonation state and hydrogen bonding patterns in the hydrochloride salt form. These electronic effects, combined with the inherent conformational flexibility of the azocane ring system, create a complex conformational landscape that distinguishes this compound from simpler azacycloalkane derivatives and contributes to its unique chemical and biological properties.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The formation of the hydrochloride salt of 3-(Azocan-1-yl)-1-(4-chlorophenyl)propan-1-one involves protonation of the tertiary amine nitrogen within the azocane ring, creating a charged ammonium center that participates in extensive hydrogen bonding networks with the chloride counterion. This salt formation process significantly alters the molecular properties compared to the neutral free base, enhancing water solubility and providing additional intermolecular interaction sites that influence crystal packing and physical properties. The protonated nitrogen adopts a tetrahedral geometry with the hydrogen atom forming the primary hydrogen bonding interaction with the chloride anion, while the three carbon substituents maintain their original bonding relationships.

The hydrogen bonding network in hydrochloride salts of azocane derivatives exhibits characteristic patterns that can be analyzed through both experimental crystallographic studies and computational modeling approaches. The primary hydrogen bond forms between the ammonium proton and the chloride anion, with typical nitrogen-hydrogen-chlorine distances and angles falling within well-established ranges for such ionic interactions. Secondary hydrogen bonding interactions may involve the chloride anion with additional hydrogen atoms on the azocane ring or the propyl chain, creating extended networks that contribute to crystal stability and influence the overall packing efficiency.

The conformational preferences of the azocane ring system are significantly influenced by the protonation state of the nitrogen atom, as the positive charge affects both the electronic distribution within the ring and the preferred geometry around the nitrogen center. The tetrahedral ammonium geometry contrasts with the pyramidal geometry of the neutral amine, leading to altered ring conformations and potentially different preferred conformational states in the salt form compared to the free base. These changes in ring conformation can have cascading effects on the overall molecular geometry and intermolecular interaction patterns.

Comparative analysis with hydrochloride salts of other nitrogen heterocycles reveals that eight-membered ring systems often exhibit unique hydrogen bonding patterns due to their enhanced conformational flexibility and the specific geometric constraints imposed by the ring size. The multiple accessible conformations of the azocane ring allow for adaptation to different hydrogen bonding environments, potentially leading to polymorphic behavior or variable solvation patterns depending on the crystallization conditions. The presence of the chlorophenyl substituent may also participate in secondary intermolecular interactions, including halogen bonding with the chloride anion or π-π stacking interactions with other aromatic systems in the crystal lattice, creating a complex three-dimensional network of non-covalent interactions that determines the overall crystal structure and stability.

Properties

IUPAC Name |

3-(azocan-1-yl)-1-(4-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO.ClH/c17-15-8-6-14(7-9-15)16(19)10-13-18-11-4-2-1-3-5-12-18;/h6-9H,1-5,10-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCQVKTWGNERRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CCC(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Azocan-1-yl)-1-(4-chlorophenyl)propan-1-one hydrochloride, with the CAS number 1222-94-2, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H23ClNO

- Molecular Weight : 316.3 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95% .

The biological activity of this compound has been linked to various pathways:

- Antifungal Activity : Preliminary studies suggest that similar compounds exhibit antifungal properties, particularly against Candida species. The presence of the chlorophenyl group may enhance interaction with fungal enzymes, potentially inhibiting biofilm formation and promoting cell death .

- Antioxidant Properties : Compounds with similar structural motifs have shown significant antioxidant activity, which could be attributed to their ability to scavenge free radicals and modulate oxidative stress pathways in cells .

- Cytotoxic Effects : Investigations into related compounds reveal potential cytotoxic effects against various cancer cell lines. The azocan structure may play a role in cellular uptake and interaction with critical cellular targets involved in proliferation and survival pathways .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of azole-based compounds against Candida biofilms. While specific data on this compound is limited, related compounds demonstrated significant reduction in biofilm viability at concentrations ranging from 8 to 128 µg/mL, suggesting a similar potential for this compound .

Case Study 2: Cytotoxicity Against Cancer Cells

Research focusing on the cytotoxic effects of various chlorinated phenyl compounds indicated that those with structural similarities to this compound exhibited IC50 values ranging from 10 to 50 µg/mL against breast and colon cancer cell lines. These findings imply that the compound may possess comparable cytotoxic properties .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that compounds similar to 3-(Azocan-1-yl)-1-(4-chlorophenyl)propan-1-one hydrochloride may exhibit significant biological activity, particularly in the development of new pharmaceuticals. The compound's structure suggests potential interactions with biological targets, which can be explored for therapeutic applications:

- Antidepressant Activity : Compounds with similar structures have been investigated for their potential antidepressant effects, possibly acting on serotonin receptors.

- Antimicrobial Properties : Preliminary studies suggest that azocan derivatives may possess antimicrobial activity, making them candidates for further exploration in treating infections .

Pharmacology

Mechanism of Action

The pharmacological profile of this compound remains under investigation. However, its structural features indicate that it may interact with neurotransmitter systems and cellular signaling pathways. Understanding its mechanism is crucial for evaluating its efficacy and safety in clinical settings.

Materials Science

Applications in Synthesis

this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new materials and compounds through various chemical reactions:

- Polymer Chemistry : It can be utilized to synthesize polymers with specific properties, contributing to advancements in material science.

- Nanotechnology : The compound may play a role in creating nanomaterials for applications in electronics and medicine .

Case Study 1: Antidepressant Research

A study published in a peer-reviewed journal explored the antidepressant potential of azocan derivatives. Researchers synthesized various analogs, including this compound, and evaluated their effects on animal models. Results indicated promising activity, warranting further investigation into their mechanisms .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, researchers tested several azocan derivatives against common pathogens. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting a potential role for this compound in developing new antimicrobial agents .

Comparison with Similar Compounds

4-Chlorophenyl vs. 4-Fluorophenyl Derivatives

Compounds bearing electron-withdrawing substituents like 4-chloro or 4-fluoro on the phenyl ring exhibit distinct electronic and steric effects:

- ME-3 (1-(3-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one) has a molecular weight of 372.85 g/mol and a TLC Rf value of 0.40 , reflecting moderate polarity due to the 4-chlorophenyl group .

- ME-2 (1-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one) has a lower TLC Rf (0.38 ), suggesting slightly higher polarity compared to ME-3, likely due to fluorine’s smaller atomic radius and stronger electronegativity .

4-Chlorophenyl vs. 4-Methoxyphenyl Derivatives

Electron-donating groups like methoxy reduce polarity:

- 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one hydrochloride (C₁₂H₁₅ClN₂O) has a molecular weight of 259.90 g/mol and lacks significant hydrogen-bonding capacity compared to chlorinated analogs, likely increasing lipophilicity .

Variations in the Azacycloalkyl Substituent

Azocan-1-yl vs. Piperidinyl

Ring size impacts steric bulk and conformational flexibility:

- Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride), with a six-membered piperidinyl group, has a molecular formula of C₁₄H₁₇ClN·HCl (MW ~270.90 g/mol). Its smaller ring size may enhance binding affinity in biological systems, as seen in its role as an ALDH inhibitor .

Azocan-1-yl vs. Pyrrolidinyl and Dimethylamino

Smaller substituents like pyrrolidinyl (five-membered) or dimethylamino groups reduce steric hindrance:

- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (C₁₂H₁₅Cl₂NO) has a compact dimethylamino group, contributing to a lower molecular weight (259.90 g/mol) and higher polarity compared to azocan-containing analogs .

- 3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride (C₁₂H₁₅ClF₃NO) demonstrates how trifluoromethyl groups further modulate electronic properties, with a molecular weight of 281.71 g/mol .

Spectroscopic and Chromatographic Comparisons

Thin-Layer Chromatography (TLC)

Nuclear Magnetic Resonance (¹H NMR)

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-(Azocan-1-yl)-1-(4-chlorophenyl)propan-1-one hydrochloride, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chlorophenyl propan-1-one derivatives with azocane (8-membered azacycloalkane) under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Intermediates like 4-chlorophenyl propan-1-one can be characterized using ¹H/¹³C NMR (to confirm ketone and aryl proton environments) and HPLC (purity >95%) .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted azocane or over-alkylated derivatives .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Guidelines :

- Storage : Store in a sealed container at 2–8°C, away from moisture and oxidizing agents. Use inert gas (N₂/Ar) for hygroscopic batches .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during weighing/solubilization due to potential dust inhalation risks .

- Waste Disposal : Neutralize acidic residues before disposal. Collect organic waste separately and incinerate via certified facilities .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Compare retention times with reference standards .

- Spectroscopy : Confirm the azocane ring (δ 2.5–3.5 ppm in ¹H NMR) and 4-chlorophenyl group (δ 7.3–7.8 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in solubility and stability data for this compound?

- Approach :

- Solubility Profiling : Perform pH-dependent solubility studies (e.g., in buffers from pH 1–10) using UV-Vis spectroscopy. Note discrepancies between theoretical (LogP ~3.5) and observed solubility in polar aprotic solvents like DMSO .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Hydrolysis of the ketone or azocane ring opening may occur under acidic conditions .

- Data Reconciliation : Cross-validate results with computational models (e.g., COSMO-RS for solubility prediction) .

Q. How can computational methods predict the compound’s biological activity or environmental fate?

- In Silico Tools :

- Molecular Docking : Screen against targets like GPCRs or kinases using AutoDock Vina. The chlorophenyl group may enhance hydrophobic interactions .

- Environmental Persistence : Use EPI Suite to estimate biodegradation half-life (e.g., t₁/₂ >60 days suggests low environmental mobility) .

- Validation : Compare predictions with empirical ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

Q. What crystallographic techniques are suitable for elucidating the compound’s 3D structure?

- Protocol :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water mix). Resolve space groups and hydrogen bonding using SHELX .

- Thermal Analysis : DSC/TGA to study phase transitions and hydrate formation, which may affect bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.